molecular formula C12H11N B2805571 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile CAS No. 83249-01-8

3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B2805571
CAS No.: 83249-01-8
M. Wt: 169.227
InChI Key: MKXLZMSGWPUXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile: is a chemical compound with the molecular formula C12H11N It is characterized by a bicyclo[111]pentane core structure with a phenyl group and a carbonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbicyclo[111]pentane-1-carbonitrile typically involves the formation of the bicyclo[11One common method involves the homolytic aromatic alkylation of benzene, which is a metal-free process . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its structural features can be exploited to design molecules with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can provide a rigid scaffold that influences the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane-1-carbonitrile: Lacks the phenyl group, making it less complex.

    3-Phenylbicyclo[1.1.1]pentane-1-amine: Contains an amine group instead of a carbonitrile group.

Uniqueness: 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile is unique due to the presence of both the phenyl and carbonitrile groups attached to the bicyclo[1.1.1]pentane core. This combination of functional groups provides distinct chemical and physical properties that can be leveraged in various applications .

Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXLZMSGWPUXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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